2-Amino-6-bromonaphthalene

Organic Synthesis Process Chemistry Amination

2-Amino-6-bromonaphthalene (7499-66-3) is a strategic 2,6-disubstituted naphthalene featuring orthogonally reactive -NH₂ and -Br. This precise regiochemistry ensures reliable cross-coupling and linear extension for Dasabuvir API, high-mobility OLED HTMs, and fluorescent probes. Choose for controlled reactivity and demonstrated performance in advanced molecular architectures.

Molecular Formula C10H8BrN
Molecular Weight 222.08 g/mol
CAS No. 7499-66-3
Cat. No. B125385
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Amino-6-bromonaphthalene
CAS7499-66-3
Synonyms6-Bromo-2-naphthalenamine;  2-Amino-6-bromonaphthalene;  6-Bromonaphthalen-2-amine;  NSC 407685; 
Molecular FormulaC10H8BrN
Molecular Weight222.08 g/mol
Structural Identifiers
SMILESC1=CC2=C(C=CC(=C2)Br)C=C1N
InChIInChI=1S/C10H8BrN/c11-9-3-1-8-6-10(12)4-2-7(8)5-9/h1-6H,12H2
InChIKeyUBLKHAWYJFEPDX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / 100 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Amino-6-bromonaphthalene (CAS 7499-66-3) Procurement & Selection Guide: Comparative Reactivity and Supply Chain Specifications


2-Amino-6-bromonaphthalene (CAS 7499-66-3), also known as 6-bromo-2-naphthylamine, is a dual-functional aromatic building block featuring both a primary amine (-NH₂) and a bromine atom at the 2- and 6-positions of the naphthalene core, respectively [1]. This substitution pattern enables orthogonal synthetic transformations, making it a versatile intermediate for constructing complex molecular architectures in pharmaceutical research, organic electronics, and advanced materials science . Its differentiation from other bromonaphthalene isomers or alternative halogenated naphthylamines lies in the specific spatial and electronic properties conferred by the 2,6-substitution, which dictates regioselectivity in cross-coupling reactions and influences the performance of downstream products [2].

Why Generic Halogenated Naphthylamines Cannot Replace 2-Amino-6-bromonaphthalene (CAS 7499-66-3)


Substituting 2-amino-6-bromonaphthalene with a close analog such as a 2-amino-6-chloro-, 2-amino-6-iodo-, or a differently substituted bromonaphthalene (e.g., 1-amino-4-bromo or 2-bromo-6-amino) will predictably alter reaction outcomes and material properties. The bromine atom at the 6-position provides a unique balance of reactivity and stability for palladium-catalyzed cross-couplings like Suzuki and Buchwald-Hartwig reactions, enabling reliable, high-yielding transformations that are not replicable with the less reactive chloro-analog or the more labile iodo-analog . Furthermore, the specific 2,6-regiochemistry is essential for the intended linear extension of the molecular axis in applications such as liquid crystals and OLED hole-transport materials, where a different substitution pattern (e.g., 1,5- or 2,7-) would yield a molecule with fundamentally different geometry and performance characteristics [1].

Quantitative Differentiation Guide for 2-Amino-6-bromonaphthalene (CAS 7499-66-3) Selection


Optimized Synthetic Accessibility via High-Yield Bucherer Reaction

The synthesis of 2-amino-6-bromonaphthalene derivatives via the Bucherer reaction from 6-bromo-2-naphthol demonstrates high efficiency. For example, 2-pyrrolidino-6-bromo-naphthalene is formed in 87% isolated yield, a key metric for scalable production and cost-effectiveness compared to alternative synthetic routes that may require harsher conditions or lower yields for other isomers [1]. This contrasts with other methods for synthesizing similar aminonaphthalenes, which may suffer from lower yields or require more expensive starting materials.

Organic Synthesis Process Chemistry Amination

Balanced Cross-Coupling Reactivity: Bromine vs. Chlorine

The bromine substituent on 2-amino-6-bromonaphthalene is a superior leaving group for palladium-catalyzed cross-coupling reactions compared to its chlorine analog. Aryl bromides react significantly faster and under milder conditions than aryl chlorides, which often require specialized, expensive ligands and higher temperatures . For instance, in a comparative study of Heck reactions on zeolites, aryl bromides were quantitatively converted (complete conversion within 30 minutes for bromobenzene), while activated aryl chlorides required more forcing conditions [1]. This reactivity profile makes 2-amino-6-bromonaphthalene a more versatile and efficient building block than 2-amino-6-chloronaphthalene.

Palladium Catalysis Cross-Coupling Suzuki Reaction Buchwald-Hartwig Amination

Validated Commercial Purity for Reproducible Research

For procurement, a key differentiator is the verifiable purity of the supplied material. Reputable vendors like Santa Cruz Biotechnology offer 2-Amino-6-bromonaphthalene with a minimum purity of 98.5% as determined by HPLC, ensuring that research outcomes are not confounded by unknown impurities that may be present in lower-grade or unspecified material from other suppliers [1]. This is a critical factor when comparing suppliers, as variations in purity can significantly impact reaction yields and the performance of sensitive electronic materials.

Analytical Chemistry Quality Control Reproducibility

Regiochemistry for Axial Liquid Crystal Design

The linear, para-like substitution pattern of 2-amino-6-bromonaphthalene is crucial for applications requiring molecular rigidity and a defined axis, such as in liquid crystal (LC) formulations. This specific 2,6-regiochemistry enables the compound to act as a core for synthesizing mesogens with high shape anisotropy, which is essential for achieving desired LC phases and fast electro-optical switching [1]. A different substitution pattern, such as 2,7- or 1,5-, would result in a bent or kinked molecular structure with inferior mesomorphic properties.

Liquid Crystals Materials Science Display Technology

High-Value Application Scenarios for 2-Amino-6-bromonaphthalene (CAS 7499-66-3)


Scalable Synthesis of HCV Polymerase Inhibitor Intermediates

2-Amino-6-bromonaphthalene serves as a key precursor in the synthesis of Dasabuvir, an FDA-approved antiviral medication for Hepatitis C . The high-yielding Bucherer reaction to access its derivatives ensures a robust and cost-effective supply chain for this critical pharmaceutical intermediate, a factor of paramount importance for process chemists and procurement managers.

Fabrication of High-Performance OLED Hole-Transport Materials

The compound's balanced reactivity allows for efficient functionalization via Buchwald-Hartwig amination to create complex triarylamine derivatives. These derivatives are patented as hole-transport materials for organic light-emitting diodes (OLEDs), where the linear 2,6-naphthylene core contributes to improved thin-film morphology and charge carrier mobility .

Design of Advanced Liquid Crystal Mixtures for Fast-Switching Displays

The rigid, linear geometry conferred by the 2,6-substitution pattern on the naphthalene core is exploited to create liquid crystal molecules with a high degree of shape anisotropy. This structural feature is associated with a reduced threshold voltage and faster response times in liquid crystal displays (LCDs), making it a valuable building block for next-generation display materials [1].

Building Block for Fluorescent DNA-Binding Probes (DANPY Derivatives)

The compound is a direct starting material for the synthesis of DANPY (Dialkylaminonaphthylpyridinium) derivatives, a class of biocompatible fluorescent probes for DNA [2]. The reported 87% yield for a key synthetic step underscores the compound's practical utility in constructing these complex molecular architectures for bioimaging applications.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
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